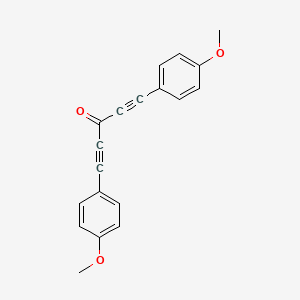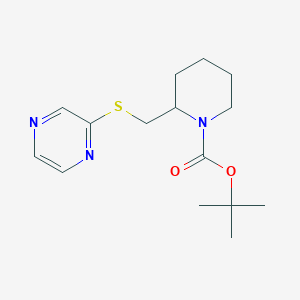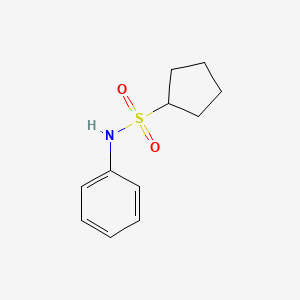![molecular formula C8H12S4 B13960686 2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl- CAS No. 57289-11-9](/img/structure/B13960686.png)
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane is a unique organic compound characterized by its adamantane core structure, which is modified by the presence of sulfur atoms and methyl groups. This compound has the molecular formula C8H12S4 and a molecular weight of 236.44 g/mol . The adamantane core provides a rigid, cage-like structure, which imparts unique chemical and physical properties to the compound.
Métodos De Preparación
The synthesis of 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane typically involves the reaction of adamantane derivatives with sulfur-containing reagents. One common synthetic route includes the reaction of 1,3-dimethyladamantane with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is carried out in an inert solvent, such as carbon tetrachloride (CCl4), at elevated temperatures to facilitate the formation of the tetrathiaadamantane structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism by which 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane exerts its effects involves its interaction with specific molecular targets. The sulfur atoms in the compound can form strong interactions with metal ions, making it a potential chelating agent. Additionally, its rigid structure allows it to fit into specific binding sites on proteins or enzymes, inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but its ability to modulate biological processes is of significant interest .
Comparación Con Compuestos Similares
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane can be compared with other similar compounds, such as:
Adamantane: The parent compound, which lacks the sulfur atoms and methyl groups, making it less reactive.
1,3-Dimethyladamantane: A derivative with only methyl groups, lacking the sulfur atoms, resulting in different chemical properties.
Tetrathiaadamantane: A compound with sulfur atoms but without the methyl groups, leading to variations in reactivity and stability.
The uniqueness of 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane lies in its combination of sulfur atoms and methyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
57289-11-9 |
|---|---|
Fórmula molecular |
C8H12S4 |
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
1,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-4-6-9-5-3-8(2,11-6)12-7(4)10-5/h4-7H,3H2,1-2H3 |
Clave InChI |
XUUOSTKWCBSBOK-UHFFFAOYSA-N |
SMILES canónico |
CC1C2SC3CC(S2)(SC1S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)



![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)



![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)

![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)

![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)
